Imidazo[1,2-a]pyrimidin-3-amine
Overview
Description
Imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of multicomponent reactions where an aldehyde, an amine, and an isocyanide are reacted together under mild conditions to form the this compound scaffold.
Condensation Reactions: Another approach is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the desired compound.
Intramolecular Cyclizations: This method involves the cyclization of appropriate precursors under acidic or basic conditions to yield the this compound.
Industrial Production Methods:
Catalytic Methods: Industrial production often employs catalytic methods using metal catalysts such as palladium or copper to facilitate the cyclization reactions.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving efficiency and scalability.
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Formation of imidazo[1,2-a]pyrimidin-3-one derivatives.
Reduction Products: Formation of reduced this compound derivatives.
Substitution Products: Formation of various substituted this compound derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring fused to an imidazole ring.
Imidazo[1,2-a]pyrazine: Features a pyrazine ring fused to an imidazole ring.
Uniqueness:
Structural Differences: The presence of a pyrimidine ring in imidazo[1,2-a]pyrimidin-3-amine provides unique electronic and steric properties compared to its analogs.
Pharmacological Activities: this compound exhibits distinct pharmacological activities, making it a valuable compound in drug discovery.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMMQRMUDVBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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